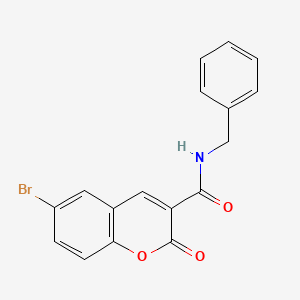

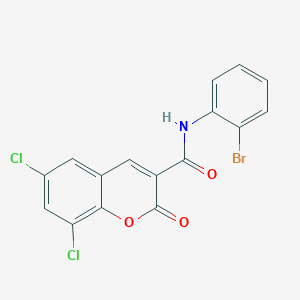

N-benzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide

Descripción general

Descripción

N-benzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been the focus of research in recent years due to its potential applications in various fields such as medicine, biology, and chemistry. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

N-benzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been studied for its anti-inflammatory and analgesic properties.

In biology, N-benzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as a fluorescent probe. It has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structures and interactions.

In chemistry, this compound has been studied for its potential as a catalyst in organic synthesis. It has been shown to catalyze the synthesis of various organic compounds, including lactones and amides.

Mecanismo De Acción

Mode of Action

The mode of action of N-benzyl-6-bromo-2-oxochromene-3-carboxamide involves its reaction with zinc enolates derived from 1-aryl-2,2-dibromoalkanones . This reaction leads to the formation of 1-aryl-2-benzyl- and 1-aryl-2-benzyl-6-bromo-1-hydroxy-9c-alkyl-1,2,9b,9c-tetrahydro-5-oxa-2-azacyclopenta .

Biochemical Pathways

The compound’s interaction with zinc enolates suggests it may influence pathways involving these enolates .

Result of Action

The result of the action of N-benzyl-6-bromo-2-oxochromene-3-carboxamide is the formation of 1-aryl-2-benzyl- and 1-aryl-2-benzyl-6-bromo-1-hydroxy-9c-alkyl-1,2,9b,9c-tetrahydro-5-oxa-2-azacyclopenta .

Action Environment

The reaction of the compound with zinc enolates in a weakly polar solvent suggests that the solvent environment may influence the reaction .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-benzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential as a fluorescent probe. It can selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structures and interactions. In addition, this compound has potential applications as a catalyst in organic synthesis.

One of the limitations of using N-benzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its applications in certain experiments.

Direcciones Futuras

There are several future directions for research on N-benzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide. One direction is to study its potential as a therapeutic agent for cancer treatment. Further research is needed to understand its mechanism of action and to optimize its efficacy and safety.

Another direction is to study its potential as a fluorescent probe for studying nucleic acid structures and interactions. This could lead to the development of new tools for studying DNA and RNA in biological systems.

Finally, further research is needed to explore the potential applications of N-benzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide as a catalyst in organic synthesis. This could lead to the development of new methods for synthesizing organic compounds in a more efficient and sustainable manner.

Conclusion

N-benzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been studied, and its scientific research applications have been explored. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed. Further research is needed to fully understand the potential applications of N-benzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide in various fields of scientific research.

Propiedades

IUPAC Name |

N-benzyl-6-bromo-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3/c18-13-6-7-15-12(8-13)9-14(17(21)22-15)16(20)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVCBGDEHNTACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dichlorophenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3457805.png)

![2-{[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3457812.png)

![N-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B3457828.png)

![6,7-dimethoxy-2-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3457833.png)

![1-benzyl-N-[4-(dimethylamino)benzyl]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B3457843.png)

![2-{[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)amino]methyl}-4-nitrophenol](/img/structure/B3457850.png)

![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3457862.png)

![3-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3457889.png)

![8,8,10,10-tetramethyl-2-phenyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3457901.png)